6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one
Description
6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one is a complex organic compound with a unique structure that includes a piperidine ring, a benzoxazinone core, and sulfonyl and hydroxyl functional groups
Properties
IUPAC Name |
6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c17-7-9-3-4-16(6-12(9)18)23(20,21)10-1-2-13-11(5-10)15-14(19)8-22-13/h1-2,5,9,12,17-18H,3-4,6-8H2,(H,15,19)/t9-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGGPWXQFRGFAT-SKDRFNHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Formation of the Benzoxazinone Core: This involves the cyclization of an appropriate precursor, often through a condensation reaction.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the benzoxazinone core to a more saturated structure.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated structures or removal of the sulfonyl group.
Substitution: Formation of new compounds with different functional groups replacing the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological processes, particularly those involving the piperidine or benzoxazinone moieties.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The piperidine ring and benzoxazinone core are likely involved in these interactions, with the sulfonyl and hydroxyl groups contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-2-one: Similar structure but with a different position of the sulfonyl group.
6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-5-one: Similar structure but with a different position of the hydroxyl group.
Uniqueness
The unique combination of the piperidine ring, benzoxazinone core, and sulfonyl and hydroxyl groups in 6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one gives it distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
